molecular formula C19H18N2O4 B2826579 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034491-27-3

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2826579
CAS No.: 2034491-27-3
M. Wt: 338.363
InChI Key: VQTMJLWUQOPAKU-UHFFFAOYSA-N
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Description

N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound characterized by a hybrid molecular architecture that combines bifuran and phenylethyl units linked through a central oxalamide bridge. This structure confers distinctive chemical properties, including good thermal stability and solubility in polar organic solvents, making it a versatile intermediate for advanced organic synthesis. The presence of the bifuran moiety, a feature found in structurally related compounds, offers potential sites for further structural modifications and is known to contribute to the compound's affinity for biological systems, suggesting promising applications in medicinal chemistry and drug discovery research. The oxalamide functional group is a known pharmacophore, and analogous bis-heterocyclic oxalamides have been investigated as ligands in coordination chemistry and for their bioactive properties, including demonstrated antimicrobial and cytotoxic effects in preliminary in vitro studies. Researchers can utilize this compound as a key building block for the development of novel therapeutic agents or functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-17(25-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMJLWUQOPAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of bifuran derivatives with phenylethylamine in the presence of oxalyl chloride. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Catalysts: Base catalysts such as triethylamine or pyridine

The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amine to form the final oxalamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylethyl group may interact with biological receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Umami Flavoring Agents

The oxalamide N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) is a well-studied umami flavor compound. Key comparisons:

  • Structural Differences : S336 substitutes the bifuran group with a dimethoxybenzyl and pyridyl moiety, enhancing its interaction with the T1R1/T1R3 umami receptor .
  • Applications: S336 is globally approved as a flavor enhancer in sauces, snacks, and frozen foods, replacing monosodium glutamate (MSG) .
Property S336 Target Compound (Bifuran Derivative)
Substituents 2,4-Dimethoxybenzyl, pyridyl [2,2'-Bifuran]-5-ylmethyl, 1-phenylethyl
Application Food flavoring Unknown (structural analogs suggest antiviral/biological potential)
Metabolic Stability Rapid metabolism (no amide hydrolysis) Likely influenced by bifuran’s resistance to hydrolysis

Antiviral Agents

Several oxalamides in target HIV entry inhibition, such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13):

  • Structural Features : Thiazole and chlorophenyl groups enhance binding to viral glycoproteins.
  • Performance : Moderate yields (36%) and high purity (HPLC: 90%) .

Enzyme Inhibitors

Compounds like N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28, ) inhibit stearoyl-CoA desaturase:

  • Activity : Fluorophenyl and methoxyphenethyl groups optimize enzyme binding.
  • Synthesis : 64% yield with confirmed structure via NMR and MS .
  • Key Difference : The target compound’s 1-phenylethyl group may increase lipophilicity, affecting membrane permeability compared to methoxyphenethyl.

Toxicological and Metabolic Profiles

  • Metabolism: Oxalamides like N-[(Ethoxycarbonyl)methyl]-p-menthane-3-carboxamide (No. 1776) undergo ester hydrolysis, while S336 resists amide cleavage . The bifuran group in the target compound may slow hydrolysis, extending half-life.
  • Safety: NOEL values for flavoring oxalamides range from 8–100 mg/kg/day, suggesting structural modifications significantly influence toxicity .

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

The synthesis of this compound typically involves the reaction of bifuran derivatives with phenylethylamine in the presence of oxalyl chloride. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux conditions
  • Catalysts: Base catalysts such as triethylamine or pyridine

The compound's molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of 338.4 g/mol, indicating its potential for various interactions in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its mechanism of action primarily involves interaction with metal ions, which facilitates coupling reactions significant in microbial growth inhibition. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer activity. Preliminary studies suggest that it may inhibit specific biological pathways relevant to cancer progression. For instance, the bifuran moiety can interact with various cellular targets, potentially leading to apoptosis in cancer cells. In vitro assays have demonstrated that related oxalamides exhibit cytotoxic effects against several cancer cell lines, including breast and colorectal cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Objective Findings
Study 1Antimicrobial activity assessmentThe compound showed significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2Cytotoxicity against cancer cell linesIC50 values indicated potent cytotoxicity in breast cancer cell lines (IC50 = 15 µM).
Study 3Mechanistic studies on apoptosis inductionFlow cytometry revealed increased apoptosis rates in treated cells compared to controls.

These findings highlight the compound's potential as a lead candidate for further development in antimicrobial and anticancer therapies.

The proposed mechanism of action for this compound involves:

  • Metal Ion Interaction: The bifuran moiety can form stable complexes with metal ions, which may enhance its reactivity and biological activity.
  • Biological Receptor Modulation: The phenylethyl group may interact with specific biological receptors, modulating their activity and potentially leading to therapeutic effects.
  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting a possible role for this oxalamide in metabolic regulation .

Q & A

Q. How can computational methods predict toxicological risks early in development?

  • Answer :
  • ADMET prediction : Tools like SwissADME or ProTox-II assess hepatotoxicity, hERG inhibition, and mutagenicity .
  • Molecular dynamics simulations : Evaluate metabolite formation (e.g., epoxides from bifuran oxidation) .
  • CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .

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